N,N-diethyl-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N,N-DIETHYL-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the quinoline derivative with an isocyanate, such as phenyl isocyanate, under mild conditions.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkylating agents, nucleophiles
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N,N-DIETHYL-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the carbamoyl and diethyl groups.
Carbamazepine: A compound with a carbamoyl group but a different core structure.
N,N-Diethyl-m-toluamide (DEET): A compound with a similar N,N-diethyl group but different overall structure and applications.
Uniqueness
N,N-DIETHYL-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core, carbamoyl group, and N,N-diethyl substituents
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N,N-diethyl-1-[2-(3-methylanilino)-2-oxoethyl]-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-4-25(5-2)23(29)19-14-22(28)26(20-12-7-6-11-18(19)20)15-21(27)24-17-10-8-9-16(3)13-17/h6-14H,4-5,15H2,1-3H3,(H,24,27) |
InChI Key |
UBVXNNHNTHADKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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